2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid
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Overview
Description
2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid is an organic compound characterized by its unique tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the o-Tolyl Group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to introduce the o-tolyl group onto the tetrahydropyran ring.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethyl-4-(p-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid: Similar structure but with a p-tolyl group instead of an o-tolyl group.
2-(2,2-Dimethyl-4-(m-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-[2,2-dimethyl-4-(2-methylphenyl)oxan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12-6-4-5-7-13(12)16(10-14(17)18)8-9-19-15(2,3)11-16/h4-7H,8-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWSPNWWSCIPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOC(C2)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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